molecular formula C21H16N2O5 B2428060 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide CAS No. 1105218-51-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide

Cat. No. B2428060
CAS RN: 1105218-51-6
M. Wt: 376.368
InChI Key: LYKXQZBOQHXDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide, also known as BDI-1, is a novel chemical compound that has gained interest in the scientific community due to its potential applications in various fields. BDI-1 is a small molecule that has been synthesized by chemists for its potential use as a research tool in the study of various biological processes.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide involves the inhibition of protein-protein interactions. Specifically, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide binds to a specific site on a protein and prevents it from interacting with another protein. This can have various effects on biological processes, depending on the proteins involved.
Biochemical and Physiological Effects:
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide has been shown to have various biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of certain cancer cells by disrupting the function of specific proteins. Additionally, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide in laboratory experiments is its specificity for certain proteins. This allows researchers to study the function of specific proteins in biological processes. Additionally, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide is a small molecule, which makes it easy to synthesize and manipulate in the laboratory. However, one limitation of using N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide. One area of interest is in the development of new drugs based on the structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide. Additionally, further studies are needed to understand the full range of biological processes that are affected by N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide. Finally, more research is needed to understand the potential toxicity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide and its effects on living organisms.
Conclusion:
In conclusion, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide is a novel chemical compound that has potential applications in various fields of scientific research. Its ability to inhibit protein-protein interactions makes it a useful tool for studying the function of specific proteins in biological processes. While there are limitations to its use, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide represents an exciting area of research with many potential future directions.

Synthesis Methods

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are commercially available and include benzo[d][1,3]dioxole, benzofuran, and isoxazole. The synthesis involves the formation of various chemical bonds and functional groups, and the final product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide has potential applications in various fields of scientific research. One of the main areas of interest is in the study of protein-protein interactions. N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide has been shown to inhibit the interaction between certain proteins, which can be useful in understanding the function of these proteins in various biological processes. Additionally, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide has potential applications in drug discovery, as it can be used as a starting point for the development of new drugs that target specific proteins.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c24-21(22-11-13-5-6-17-18(7-13)26-12-25-17)10-15-9-20(28-23-15)19-8-14-3-1-2-4-16(14)27-19/h1-9H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKXQZBOQHXDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide

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